molecular formula C6H9Cl B1361376 3-Chlorocyclohexene CAS No. 2441-97-6

3-Chlorocyclohexene

Cat. No. B1361376
Key on ui cas rn: 2441-97-6
M. Wt: 116.59 g/mol
InChI Key: LNGQLHZIYFQUIR-UHFFFAOYSA-N
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Patent
US05490952

Procedure details

In an effort to diminish homocoupling, 3-chlorocyclohexene (3.20 mmol) was weighed in a large vial and capped with a septum. Once under an argon atmosphere, THF (10 ml) was added to the vial. To a stirring active coppersolution (8.23 mmol in 23 ml of THF) at -95° C., the allyl chloride is delivered dropwise from a cannula, over 30 minutes. After 5 minutes, TMSCl (2.84 mmol) is injected neat prior to the neat, dropwise injection of 2-cyclohexenone (0.82 mmol). The reaction flask is placed in a -78° C. bath and allowed to gradually warm to room temperature. Thereaction mixture is quenched with NH4Cl (sat'd) (50 ml) and Et2O (25 ml) is added prior to further extraction of the organic layer with 0.5M HCl (50 ml), water (50 ml), and brine (50 ml). The combined aqueous layers are back extracted with Et2O (30 ml). The combined organic layers are dried with MgSO4 and reduced in volume for column chromatography. 3-(2-cyclohexenyl)cyclohexanone (0.43 mmol) was isolated in 52% yield (not shown in Table III). Rf =0.31 in 9:1 (v/v) hexane and ethyl acetate, respectively. 1H NMR (300 MHz) 5.73-5.67 (m, 1H),5.53-5.50 (m, 1H), 2.37-1.16 (m, 16H). 13C NMR (75 MHz) 212.50, 212.47, 129.1, 128.8, 128.7, 128.5, 45.2, 45.0, 43.6, 41.4, 40.0, 39.9, 28.4, 28.1, 25.52, 25.46, 25.41, 25.3, 25.2, 25.1, 21.8, 21.7.
Quantity
3.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.84 mmol
Type
reactant
Reaction Step Two
Quantity
0.82 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1.C(Cl)C=C.C[Si](Cl)(C)C.[C:17]1(=[O:23])[CH2:22][CH2:21][CH2:20][CH:19]=[CH:18]1>C1COCC1>[CH:2]1([CH:19]2[CH2:20][CH2:21][CH2:22][C:17](=[O:23])[CH2:18]2)[CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
3.2 mmol
Type
reactant
Smiles
ClC1C=CCCC1
Step Two
Name
Quantity
2.84 mmol
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
0.82 mmol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capped with a septum
CUSTOM
Type
CUSTOM
Details
is placed in a -78° C.
CUSTOM
Type
CUSTOM
Details
Thereaction mixture is quenched with NH4Cl (sat'd) (50 ml) and Et2O (25 ml)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
to further extraction of the organic layer with 0.5M HCl (50 ml), water (50 ml), and brine (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers are back extracted with Et2O (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried with MgSO4

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(C=CCCC1)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.43 mmol
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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